molecular formula C27H30N4O3S B3965791 1-phenyl-4-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)piperazine

1-phenyl-4-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)piperazine

Cat. No. B3965791
M. Wt: 490.6 g/mol
InChI Key: ABXNHOYYNPOUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)piperazine, also known as PPS, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. PPS is a piperazine derivative that has been found to have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-phenyl-4-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes such as proteases and kinases. This compound has also been found to inhibit the production of reactive oxygen species and modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, such as the inhibition of cancer cell growth, induction of apoptosis, anti-inflammatory and antioxidant properties, and neuroprotective effects. This compound has also been found to modulate the immune system and regulate the production of cytokines.

Advantages and Limitations for Lab Experiments

1-phenyl-4-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)piperazine has several advantages for lab experiments, such as its high purity and stability, which make it easy to handle and store. This compound is also readily available and relatively inexpensive. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the research on 1-phenyl-4-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)piperazine. One potential direction is the development of this compound-based therapies for cancer and other diseases. Another potential direction is the investigation of the mechanism of action of this compound and the identification of its molecular targets. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new compounds with improved therapeutic properties.

Scientific Research Applications

1-phenyl-4-({3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of diabetes and other inflammatory diseases. In addition, this compound has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[3-(4-phenylpiperazin-1-yl)sulfonylphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O3S/c32-27(30-16-14-28(15-17-30)24-9-3-1-4-10-24)23-8-7-13-26(22-23)35(33,34)31-20-18-29(19-21-31)25-11-5-2-6-12-25/h1-13,22H,14-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXNHOYYNPOUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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